Fluometuron-N-desmethyl-4-hydroxy
Overview
Description
Fluometuron-N-desmethyl-4-hydroxy is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is a metabolite of fluometuron, a herbicide used to control broadleaf and grassy weeds in crops such as cotton and sugarcane . This compound is significant in environmental and agricultural chemistry due to its role in the degradation pathway of fluometuron.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluometuron-N-desmethyl-4-hydroxy typically involves the demethylation and hydroxylation of fluometuron. The process begins with the demethylation of fluometuron to produce N-desmethylfluometuron, followed by hydroxylation at the 4-position of the aromatic ring. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Fluometuron-N-desmethyl-4-hydroxy undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming N-desmethylfluometuron.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which have different chemical and physical properties .
Scientific Research Applications
Fluometuron-N-desmethyl-4-hydroxy has several scientific research applications:
Environmental Chemistry: It is used as a reference standard in environmental testing to monitor the degradation of fluometuron in soil and water.
Agricultural Chemistry: The compound helps in studying the metabolic pathways of herbicides and their impact on crops and weeds.
Analytical Chemistry: It is utilized in developing analytical methods for detecting and quantifying herbicide residues in various matrices.
Mechanism of Action
The mechanism of action of Fluometuron-N-desmethyl-4-hydroxy involves its interaction with specific enzymes and receptors in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species and eventual cell death . The molecular targets include photosystem II and other components of the photosynthetic apparatus .
Comparison with Similar Compounds
Similar Compounds
Fluometuron: The parent compound, used as a herbicide.
N-desmethylfluometuron: A demethylated derivative of fluometuron.
4-hydroxyfluometuron: A hydroxylated derivative of fluometuron.
Uniqueness
Fluometuron-N-desmethyl-4-hydroxy is unique due to its specific hydroxylation at the 4-position and demethylation, which significantly alters its chemical properties and biological activity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13-8(16)14-5-2-3-7(15)6(4-5)9(10,11)12/h2-4,15H,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBUIGDTBUSAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032396 | |
Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174758-89-4 | |
Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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